
Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride
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Overview
Description
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C17H20Cl2N2O. It is a derivative of acridine, a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine derivatives and chlorinating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important intermediates in organic synthesis.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with DNA and inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antibacterial and antiviral properties.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
The uniqueness of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
Acridine derivatives, particularly Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride , have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique chemical structure and has been studied for various pharmacological effects, including anti-cancer properties.
- Molecular Formula : C17H20Cl2N2O
- CAS Number : 73663-86-2
- Molecular Weight : 339.29 g/mol
The biological activity of this acridine derivative is primarily attributed to its ability to intercalate into DNA. This interaction disrupts normal DNA functions such as replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving:
- DNA Intercalation : Disrupts replication and transcription processes.
- Histone Deacetylase (HDAC) Inhibition : Exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression and cell cycle progression .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer effects across several cancer types. Below is a summary of its activity against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT-116 (Colon Carcinoma) | 0.90 | Strong inhibition |
K562 (Chronic Myeloid Leukemia) | <1.0 | Significant cytotoxicity |
HeLa (Cervical Cancer) | Varies | Effective against proliferation |
MCF-7 (Breast Cancer) | Varies | Induces apoptosis |
These findings suggest that the compound may be effective in targeting multiple pathways involved in tumor growth and survival .
Other Biological Activities
In addition to its anticancer properties, this acridine derivative has demonstrated:
- Antibacterial Activity : Effective against various bacterial strains.
- Antiviral Properties : Potential use in treating viral infections .
- Neuroprotective Effects : Some derivatives have shown promise in inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
-
Anti-Tumor Efficacy Study :
A study evaluated the efficacy of Acridine derivatives on human lung adenocarcinoma cells. The results indicated significant cytotoxic effects compared to standard treatments like etoposide and 5-fluorouracil . -
Mechanistic Insights :
Research highlighted the ability of Acridine derivatives to inhibit EGFR and PKCs, leading to reduced cell proliferation and tumor shrinkage in animal models . -
Toxicity Assessment :
The acute toxicity of this compound was assessed in rodent models with an LD50 value determined at 56 mg/kg via intravenous administration. This indicates a moderate safety profile that warrants further investigation into therapeutic doses .
Properties
CAS No. |
73663-86-2 |
---|---|
Molecular Formula |
C17H20Cl2N2O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-14-6-3-5-13-16(14)19-15-7-2-1-4-12(15)17(13)20-8-10-21-11-9-20;/h3,5-6H,1-2,4,7-11H2;1H |
InChI Key |
QFQBEWOZKBQRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC=C3Cl)C(=C2C1)N4CCOCC4.Cl |
Origin of Product |
United States |
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